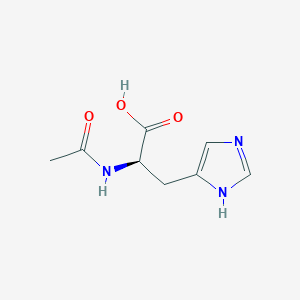

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid is a compound that belongs to the class of imidazole-containing amino acids It is structurally related to histidine, an essential amino acid, and features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Mechanism of Action

Target of Action

N-Acetyl-D-Histidine (NAH) is a derivative of the essential amino acid histidine . It is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase

Mode of Action

As a derivative of histidine, it may share some of the unique roles of its parent amino acid in proton buffering, metal ion chelation, and scavenging of reactive oxygen and nitrogen species .

Biochemical Pathways

NAH can be biosynthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase . This suggests that NAH is involved in the metabolic pathways of histidine.

Pharmacokinetics

It is known that nah cannot be catabolized by lens cells . For its hydrolysis, NAH is exported to ocular fluid where a specific acylase cleaves histidine, which is then actively taken up by the lens and re-synthesized into NAH .

Result of Action

It is known that nah is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates . It exhibits an unusual compartmentalized metabolism, particularly in the fish lens .

Action Environment

It is known that nah is a major osmolyte in the brain and eye of teleost (bony) fish, amphibians, and reptiles . This suggests that NAH’s action may be influenced by the osmotic conditions of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid typically involves the acylation of histidine. One common method is the reaction of histidine with acetic anhydride under mild conditions to form the acetamido derivative. The reaction is usually carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and purity compared to traditional chemical synthesis. Enzymatic synthesis, for example, can utilize specific enzymes to catalyze the acylation of histidine, while fermentation processes can employ genetically engineered microorganisms to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or neutral conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its role in enzyme catalysis and as a ligand in metalloproteins.

Medicine: It has potential therapeutic applications due to its structural similarity to histidine, which is involved in various metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

Histidine: An essential amino acid with a similar imidazole ring structure.

Imidazolepropionic acid: A metabolite of histidine with a similar imidazole ring but different side chain.

Imidazoleacetic acid: Another imidazole-containing compound with a different functional group.

Uniqueness

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid is unique due to its acetamido group, which imparts distinct chemical properties and reactivity compared to other imidazole-containing compounds. This structural feature allows for specific interactions with biological targets and can influence the compound’s pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOJOGQFRVVWBH-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CN=CN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75983-68-5 |

Source

|

| Record name | N-Acetylhistidine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075983685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLHISTIDINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1P9F670T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)

![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)

![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)